molecular formula C19H17Cl2NO2 B1224131 2,4-Dichloro-6-[1-(4-morpholinyl)-3-phenylprop-2-ynyl]phenol

2,4-Dichloro-6-[1-(4-morpholinyl)-3-phenylprop-2-ynyl]phenol

Cat. No. B1224131
M. Wt: 362.2 g/mol
InChI Key: QGHJGOPNFRNBTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-6-[1-(4-morpholinyl)-3-phenylprop-2-ynyl]phenol is an aromatic compound.

Scientific Research Applications

Thermal Degradation Studies

Research by Doğan & Kaya (2007) focused on the thermal degradation of oligo-2-[(4-morpholin-4-yl-phenyl)imino methyl] phenol and its oligomer–metal complex compounds. They used various kinetic methods to investigate the thermal decomposition of these materials, finding that thermal stabilities varied across different complexes.

Green Catalysis

In 2019, Bankar et al. explored the use of ZnCl2 loaded TiO2 nanomaterial as a green catalyst for the one-pot synthesis of propargylamines under solvent-free conditions. This method showed high efficiency for producing compounds such as 3-(1-morpholino-3-phenylprop-2-ynyl)phenol.

Structural Features and Photoluminescence of Zinc(II) Complexes

Chakraborty et al. (2014) conducted a combined experimental and theoretical investigation into zinc(II) complexes involving ligands similar to 2,4-Dichloro-6-[1-(4-morpholinyl)-3-phenylprop-2-ynyl]phenol. They found unique structural features and photoluminescence properties in these complexes.

Investigation of Schiff Base Ligands

A study on dioxovanadium(V) complexes with Schiff bases, including compounds related to the chemical , was carried out by Liu et al. (2011). They synthesized and characterized these complexes, exploring their structural properties.

Medicinal Chemistry and Drug Synthesis

In medicinal chemistry, compounds like 2,4-Dichloro-6-[1-(4-morpholinyl)-3-phenylprop-2-ynyl]phenol are used as intermediates or key components. For instance, Boschelli et al. (2001) optimized quinolinecarbonitriles, potent inhibitors of Src kinase activity, where related compounds played a crucial role.

Antimicrobial Activity Studies

Idhayadhulla et al. (2014) synthesized a series of compounds including 2-(phenyl)-2-(morpholin-4-yl)-N-phenylacetamide, demonstrating their antimicrobial activity. This showcases the relevance of similar compounds in developing antimicrobial agents.

properties

Product Name

2,4-Dichloro-6-[1-(4-morpholinyl)-3-phenylprop-2-ynyl]phenol

Molecular Formula

C19H17Cl2NO2

Molecular Weight

362.2 g/mol

IUPAC Name

2,4-dichloro-6-(1-morpholin-4-yl-3-phenylprop-2-ynyl)phenol

InChI

InChI=1S/C19H17Cl2NO2/c20-15-12-16(19(23)17(21)13-15)18(22-8-10-24-11-9-22)7-6-14-4-2-1-3-5-14/h1-5,12-13,18,23H,8-11H2

InChI Key

QGHJGOPNFRNBTB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C#CC2=CC=CC=C2)C3=C(C(=CC(=C3)Cl)Cl)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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